N-butyl-5-(2-fluorophenoxy)pentan-1-amine

Description

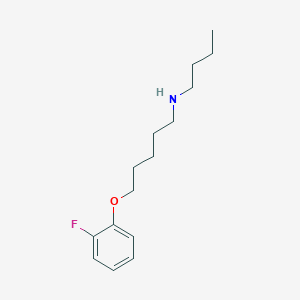

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24FNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFHXXHHYBJIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCOC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367242 | |

| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-50-7 | |

| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a chemical compound with the molecular formula C15H24FNO. Its unique structure, featuring a fluorophenoxy moiety linked to a pentanamine chain with an N-butyl substituent, suggests its potential for investigation in various scientific domains, particularly in medicinal chemistry and pharmacology.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 5554-50-7 | [1] |

| Molecular Formula | C15H24FNO | [1] |

| Molecular Weight | 253.36 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

General Synthesis Strategies

Three primary strategies can be employed for the synthesis of this compound:

-

Nucleophilic Substitution followed by N-Alkylation: This is a versatile two-step approach.

-

Reductive Amination: A direct method to form the amine bond.

-

Hydroamination: An atom-economical method for amine synthesis.[3]

Detailed Experimental Protocol: A Proposed Synthetic Route

Based on the general strategies, a plausible and detailed experimental protocol is outlined below, focusing on the nucleophilic substitution and subsequent N-alkylation pathway.

Step 1: Synthesis of 1-(5-bromopentyloxy)-2-fluorobenzene

This initial step involves the formation of the ether linkage.

-

Reactants: 2-fluorophenol and 1,5-dibromopentane.

-

Reagents: A suitable base such as potassium carbonate (K2CO3) and a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-fluorophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

-

Add 1,5-dibromopentane to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(5-bromopentyloxy)-2-fluorobenzene.

-

Step 2: Synthesis of this compound

The final step involves the formation of the secondary amine.

-

Reactants: 1-(5-bromopentyloxy)-2-fluorobenzene and n-butylamine.

-

Reagents: A base such as triethylamine (TEA) may be used as an acid scavenger, and a solvent like acetonitrile.

-

Procedure:

-

Dissolve 1-(5-bromopentyloxy)-2-fluorobenzene in acetonitrile.

-

Add an excess of n-butylamine to the solution, followed by triethylamine.

-

Heat the reaction mixture under reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by column chromatography to yield this compound.

-

Logical Workflow for the Proposed Synthesis:

References

An In-depth Technical Guide on N-butyl-5-(2-fluorophenoxy)pentan-1-amine (CAS 5554-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a small molecule of interest in medicinal chemistry and drug discovery. Its structural features, comprising a fluorophenoxy moiety linked to a butylamine via a pentyl chain, suggest potential interactions with various biological targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed hypothetical synthesis protocol, and proposed experimental methodologies for evaluating its biological activity. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to provide a thorough and practical resource for researchers. The potential of this compound to modulate key signaling pathways, such as those involving dopamine and serotonin transporters, as well as its potential role in immune checkpoint inhibition, is explored.

Physicochemical Properties

| Property | Value (for this compound) | Value (for 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride)[1] |

| CAS Number | 5554-50-7 | 1864059-65-3 |

| Molecular Formula | C15H24FNO | C11H17Cl2NO |

| Molecular Weight | 253.36 g/mol | 250.16 g/mol |

| Physical State | Not available | Crystalline solid |

| Color | Not available | White to off-white powder |

| Solubility | Not available | Highly soluble in water |

| Melting Point | Not available | Estimated 180-190°C |

| Boiling Point | Not available | Not available |

| pKa | Not available | Not available |

Synthesis and Experimental Protocols

A plausible and detailed synthetic route for this compound can be conceptualized based on established organic chemistry principles, such as Williamson ether synthesis followed by reductive amination.

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of the target compound.

References

An In-depth Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its molecular structure, characterized by a fluorophenoxy group, a pentylamine backbone, and a terminal N-butyl substituent, suggests its potential interaction with various biological targets. This technical guide provides a comprehensive overview of its molecular structure, potential synthetic routes, and speculative biological activities based on analogous compounds. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related compounds to provide insights into its physicochemical properties, potential experimental protocols, and hypothetical signaling pathways.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that are expected to influence its chemical and biological behavior. The molecular formula is C₁₅H₂₄FNO.

Key Structural Features:

-

2-Fluorophenoxy Group: The presence of a fluorine atom on the phenoxy ring can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.

-

Pentan-1-amine Chain: A five-carbon linker provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.

-

N-butyl Group: The terminal butylamine contributes to the molecule's lipophilicity and can be involved in hydrogen bonding and ionic interactions.

A summary of predicted and experimentally determined physicochemical properties for analogous compounds is presented in Table 1.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₁₅H₂₄FNO | - |

| Molecular Weight | 253.36 g/mol | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar amines |

| Boiling Point | Predicted: >250 °C | Computational Prediction |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, and DMSO. | Analogy to similar amines |

| pKa (amine) | Predicted: ~10.2 | Analogy to pentylamine[1] |

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not widely published, its structure lends itself to established synthetic organic chemistry methodologies. The most probable synthetic strategies would involve a multi-step process. A logical workflow for a potential synthesis is outlined below.

Figure 1: A potential synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis principles for compounds of this class.

Protocol 1: Synthesis of 5-(2-Fluorophenoxy)-1-bromopentane (Intermediate)

-

To a solution of 2-fluorophenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,5-dibromopentane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-(2-fluorophenoxy)-1-bromopentane.

Protocol 2: Synthesis of this compound (Final Product)

-

In a sealed tube, dissolve 5-(2-fluorophenoxy)-1-bromopentane (1.0 eq) in acetonitrile.

-

Add butylamine (3.0 eq) to the solution.

-

Heat the reaction mixture to 100°C for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on its structural motifs, it may exhibit activities related to neurotransmitter modulation or act as an inhibitor for specific enzymes or receptors. Structurally similar molecules have been investigated for a range of pharmacological effects.

Potential Signaling Pathway Involvement:

Given the prevalence of similar amine-containing compounds in neuroscience drug discovery, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is plausible.

Figure 2: Hypothetical GPCR signaling pathway interaction.

Quantitative Data Summary

There is no publicly available quantitative biological data for this compound. Research on this specific molecule would be required to generate data for tables on aspects like receptor binding affinities, enzyme inhibition constants, or antimicrobial activity.

Table 2: Hypothetical Biological Activity Data (for illustrative purposes)

| Assay Type | Target | Metric (e.g., IC₅₀, Kᵢ) | Value (Hypothetical) |

| Radioligand Binding | Serotonin Receptor 5-HT₂A | Kᵢ | 150 nM |

| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | IC₅₀ | 75 nM |

| Antimicrobial | E. coli | MIC | 32 µg/mL |

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in drug discovery. The synthetic routes are plausible based on standard organic chemistry techniques. However, a comprehensive understanding of its biological activity is currently lacking. Future research should focus on the synthesis and characterization of this compound, followed by a thorough in vitro and in vivo screening to elucidate its pharmacological profile and potential therapeutic applications. Detailed studies are required to confirm or refute the hypothetical mechanisms and activities discussed in this guide.

References

An In-depth Technical Guide to the Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of viable synthetic pathways for N-butyl-5-(2-fluorophenoxy)pentan-1-amine, a compound of interest in medicinal chemistry and drug discovery. The following sections outline three distinct and plausible synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Introduction

This compound is a substituted alkylamine featuring a fluorinated aromatic ether moiety. Its structural motifs suggest potential applications as a pharmacological agent, with the fluorophenoxy group potentially influencing metabolic stability and receptor binding affinity, while the butylamine chain provides a common scaffold for interaction with various biological targets. This guide details three primary synthetic strategies:

-

Pathway 1: Williamson Ether Synthesis followed by Amination

-

Pathway 2: N-Alkylation of n-Butylamine

-

Pathway 3: Reductive Amination

Each pathway is elaborated with step-by-step experimental procedures, a summary of expected yields and key reaction parameters, and a visual representation of the chemical transformations.

Pathway 1: Williamson Ether Synthesis and Subsequent Amination

This pathway first establishes the 2-fluorophenoxy ether linkage via a classical Williamson ether synthesis, followed by the introduction of the butylamine group.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis via Williamson ether synthesis followed by amination.

Step 1: Synthesis of 1-Bromo-5-(2-fluorophenoxy)pentane

Experimental Protocol:

-

To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Add 1,5-dibromopentane (3.0 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-5-(2-fluorophenoxy)pentane.

Step 2: Synthesis of this compound

Experimental Protocol:

-

In a sealed vessel, dissolve 1-bromo-5-(2-fluorophenoxy)pentane (1.0 eq) in acetonitrile.

-

Add n-butylamine (3.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Heat the mixture to 80 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butylamine.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to obtain pure this compound.

Quantitative Data for Pathway 1

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluorophenol, 1,5-Dibromopentane | NaH | DMF | 80 | 12-18 | 60-75 |

| 2 | 1-Bromo-5-(2-fluorophenoxy)pentane, n-Butylamine | K₂CO₃ | CH₃CN | 80 | 24-48 | 50-65 |

Pathway 2: N-Alkylation of n-Butylamine

This approach involves the direct alkylation of n-butylamine with a pre-synthesized 5-(2-fluorophenoxy)pentyl halide. This pathway is conceptually similar to the second step of Pathway 1 but starts from a different precursor.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis via N-alkylation of n-butylamine.

Step 1: Synthesis of 5-(2-Fluorophenoxy)pentan-1-ol

Experimental Protocol:

-

Follow the procedure for the Williamson ether synthesis described in Pathway 1, Step 1, but using 5-bromopentan-1-ol or 5-chloropentan-1-ol as the alkylating agent instead of 1,5-dibromopentane.

-

The workup and purification would be similar, yielding 5-(2-fluorophenoxy)pentan-1-ol.

Step 2: Synthesis of 1-Bromo-5-(2-fluorophenoxy)pentane

Experimental Protocol:

-

Dissolve 5-(2-fluorophenoxy)pentan-1-ol (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether at 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 0.5 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-5-(2-fluorophenoxy)pentane.

Step 3: Synthesis of this compound

Experimental Protocol:

-

This step is identical to Step 2 of Pathway 1.

Quantitative Data for Pathway 2

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluorophenol, 5-Bromopentan-1-ol | NaH | DMF | 80 | 12-18 | 70-85 |

| 2 | 5-(2-Fluorophenoxy)pentan-1-ol | PBr₃ | Dichloromethane | 0 to RT | 4-6 | 80-90 |

| 3 | 1-Bromo-5-(2-fluorophenoxy)pentane, n-Butylamine | K₂CO₃ | CH₃CN | 80 | 24-48 | 50-65 |

Pathway 3: Reductive Amination

This pathway offers a more convergent approach by forming the C-N bond directly through the reductive amination of an aldehyde precursor with n-butylamine.

Logical Workflow for Pathway 3

Caption: Workflow for the synthesis via reductive amination.

Step 1: Synthesis of 5-(2-Fluorophenoxy)pentanal

Experimental Protocol:

-

Synthesize 5-(2-fluorophenoxy)pentan-1-ol as described in Pathway 2, Step 1.

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane, add a solution of 5-(2-fluorophenoxy)pentan-1-ol (1.0 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain 5-(2-fluorophenoxy)pentanal, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Experimental Protocol:

-

Dissolve 5-(2-fluorophenoxy)pentanal (1.0 eq) and n-butylamine (1.2 eq) in 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography (dichloromethane/methanol gradient) to yield the final product.

Quantitative Data for Pathway 3

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-(2-Fluorophenoxy)pentan-1-ol | PCC | DCM | RT | 2-4 | 75-85 |

| 2 | 5-(2-Fluorophenoxy)pentanal, n-Butylamine | NaBH(OAc)₃ | DCE | RT | 12-24 | 65-80 |

Conclusion

This guide has detailed three robust synthetic pathways to this compound. The choice of a particular pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Pathway 3, utilizing reductive amination, is often favored for its convergency and generally mild reaction conditions. All pathways, however, offer viable routes to the target compound and can be adapted and optimized for specific research and development needs. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

N-butyl-5-(2-fluorophenoxy)pentan-1-amine IUPAC name

An In-depth Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine

IUPAC Name: this compound

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, potential biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

| Property | N-butyl-N-ethylpentan-1-amine | N-butylpentan-2-amine | Pentylamine | N-Butylbenzylamine |

| Molecular Weight | 171.32 g/mol [1] | 143.27 g/mol [2] | 87.16 g/mol [3] | 163.26 g/mol [4] |

| XLogP3 | 3.7[1] | 2.7 | Not Available | 2.7 |

| Hydrogen Bond Donor Count | 0[1] | 1[2] | 2[3] | 1[4] |

| Hydrogen Bond Acceptor Count | 1[1] | 1[2] | 1[3] | 1[4] |

| Rotatable Bond Count | 7[1] | 6[2] | 3[3] | 5[4] |

| Exact Mass | 171.19870 g/mol [1] | 143.16740 g/mol [2] | 87.10480 g/mol [3] | 163.13610 g/mol [4] |

| Topological Polar Surface Area | 3.2 Ų[1] | 12.0 Ų | 26.0 Ų | 12.0 Ų |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, generally involving the formation of the ether linkage followed by the introduction of the secondary amine. While a specific detailed protocol for this exact molecule is not publicly documented, the following sections outline established methodologies for synthesizing analogous compounds.[5]

General Synthetic Approach

A common strategy involves two key transformations:

-

Williamson Ether Synthesis: To form the 5-(2-fluorophenoxy)pentyl intermediate.

-

Reductive Amination: To introduce the N-butylamine moiety.

Below is a logical workflow for the synthesis.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-bromo-5-(2-fluorophenoxy)pentane

-

To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Add 1,5-dibromopentane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the solid salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(2-fluorophenoxy)pentane.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 1-bromo-5-(2-fluorophenoxy)pentane (1.0 eq) in a suitable solvent like acetonitrile.

-

Add butylamine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

An alternative for Step 2 is reductive amination of 5-(2-fluorophenoxy)pentanal with butylamine using a reducing agent like sodium triacetoxyborohydride.[6][7]

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the chemical scaffold of phenoxyalkylamines is known to interact with various biological targets, particularly neurotransmitter receptors.[8][9]

Potential Targets: Serotonin and Dopamine Receptors

Derivatives of phenoxyalkylamines have shown affinity for both serotonin (5-HT) and dopamine (D2) receptors.[8][9] The nature and position of substituents on the aromatic ring and the length of the alkyl chain can influence the binding affinity and selectivity. For instance, some studies on related compounds have explored their potential as 5-HT2 receptor antagonists or dual 5-HT2/D2 antagonists.[8][9]

The interaction with these receptors suggests potential applications in neuroscience, particularly in the development of treatments for disorders involving serotonergic and dopaminergic signaling.

Hypothetical Screening Workflow

A typical workflow to assess the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo assays.

Caption: A hypothetical experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a compound of interest within the broader class of phenoxyalkylamines. While specific experimental data for this molecule is scarce in publicly available literature, established synthetic routes for analogous compounds provide a clear path for its preparation. Based on the known pharmacology of related structures, this compound warrants investigation for its potential activity at serotonin and dopamine receptors. Further research is required to synthesize, characterize, and evaluate the biological profile of this compound to determine its potential as a lead compound in drug discovery.

References

- 1. N-butyl-N-ethyl-pentanamine | C11H25N | CID 59491852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-butylpentan-2-amine | C9H21N | CID 12426733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5554-50-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 8. [2-(omega-phenylalkyl)phenoxy]alkylamines.II: Synthesis and selective serotonin-2 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [2-(omega-phenylalkyl)phenoxy]alkylamines: synthesis and dual dopamine2 (D2) and 5-hydroxytryptamine2 (5-HT2) receptor antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the currently understood biological activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. Due to a lack of specific quantitative data in publicly available literature, this guide summarizes the potential biological relevance of this compound based on its structural features and the activities of analogous molecules. The purpose of this whitepaper is to lay a foundational understanding that may guide future research and experimental design.

Introduction

Potential Biological Activities and Mechanisms of Action

Based on the analysis of its chemical structure and data from related compounds, this compound may exhibit activity in the following areas:

-

Dopamine Receptor Modulation: The core structure, a substituted amine, is a common feature in ligands for dopamine receptors. Compounds with similar scaffolds have been noted for their potential to modulate dopaminergic pathways, suggesting possible applications in neurological and psychiatric disorders such as Parkinson's disease or schizophrenia.[1] The N-butyl and the fluorophenoxy groups would play a crucial role in defining the affinity and selectivity for different dopamine receptor subtypes.

-

PD-L1 Pathway Inhibition: Some small molecules with scaffolds comparable to this compound have been investigated as inhibitors of the Programmed Death-Ligand 1 (PD-L1) pathway.[1] Inhibition of the PD-1/PD-L1 interaction is a key mechanism in cancer immunotherapy to enhance T-cell responses against tumors. The fluorophenoxy moiety could potentially engage in interactions within the binding pocket of PD-L1.

-

Antidepressant Activity: The structural characteristics of this compound, particularly the phenoxy-alkylamine core, are found in some antidepressant agents. The fluorination may enhance potency and selectivity compared to non-fluorinated analogs.[1]

Structure-Activity Relationship Considerations

The biological activity of this compound is intrinsically linked to its chemical structure:

-

N-butyl group: This alkyl chain can influence the compound's lipophilicity, membrane permeability, and binding affinity to target proteins.

-

5-(2-fluorophenoxy) group: The ether linkage provides conformational flexibility. The fluorine atom at the ortho position of the phenyl ring is an electron-withdrawing group that can alter the electronic properties of the aromatic system and may participate in specific hydrogen bonding or other non-covalent interactions with biological targets.

-

Pentan-1-amine chain: The length of this linker is critical for positioning the terminal amine and the aromatic group correctly within a receptor's binding site.

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following diagram outlines a potential workflow for its initial biological screening and characterization.

Caption: Proposed workflow for the biological evaluation of this compound.

Hypothetical Signaling Pathway Involvement

Should this compound demonstrate activity as a dopamine receptor agonist, it would likely modulate downstream signaling cascades involving cyclic AMP (cAMP). The following diagram illustrates a simplified, hypothetical signaling pathway.

Caption: Simplified hypothetical signaling cascade for a dopamine D1 receptor agonist.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking in the public domain, its structural features suggest it as a candidate for investigation in several key therapeutic areas, including neuropharmacology and oncology. The synthesis of this compound followed by a systematic biological evaluation as outlined in this guide is a recommended course of action. Future research should focus on obtaining quantitative data through in vitro and in vivo assays to validate these hypotheses and to determine the compound's therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on theoretical considerations and data from analogous compounds. The potential biological activities described herein are hypothetical and require experimental validation.

References

An Inquiry into the Biological Activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine: A Search for a Mechanism of Action

A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of information regarding the mechanism of action, pharmacological properties, and overall biological activity of the chemical compound N-butyl-5-(2-fluorophenoxy)pentan-1-amine. Despite a thorough search for primary research articles, review papers, and technical reports, no substantive data on its synthesis, experimental evaluation, or therapeutic potential could be identified.

This absence of information prevents the construction of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research to draw upon. Chemical databases and supplier websites list the compound, but do not provide any biological context or experimental results.[1]

The chemical structure of this compound suggests potential for biological activity, given the presence of a flexible alkyl chain, an amine group which can be protonated at physiological pH, and an aromatic ring with a fluorine substituent. These features are common in various classes of pharmacologically active molecules. However, without experimental data, any discussion of its potential mechanism of action would be purely speculative.

Further research would be required to elucidate the pharmacological profile of this compound. Initial steps would likely involve in silico modeling to predict potential biological targets, followed by in vitro screening against a panel of receptors, enzymes, and ion channels. Subsequent in vivo studies would be necessary to determine its pharmacokinetic and pharmacodynamic properties.

At present, this compound remains an uncharacterized molecule from a pharmacological perspective. The scientific community has not published any research detailing its mechanism of action or biological effects. Therefore, a technical guide for researchers and drug development professionals cannot be compiled. The generation of the requested data tables and diagrams is not feasible due to the lack of empirical evidence. Further investigation into this compound is warranted to determine if it possesses any significant biological activity.

References

The Discovery and Pharmacological Profile of N-butyl-5-(2-fluorophenoxy)pentan-1-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a novel small molecule that has emerged as a subject of interest within the field of medicinal chemistry. Its unique structural features, combining a flexible pentanamine chain with a fluorinated phenoxy moiety, suggest its potential for interacting with biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and preliminary biological evaluation, with a focus on its potential as a modulator of dopaminergic pathways. While extensive quantitative data and detailed experimental protocols for this specific compound are not widely published, this document consolidates the existing knowledge and provides a framework for future research and development.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several established synthetic strategies in organic chemistry. The most common methods involve the formation of the ether linkage and the introduction of the n-butylamine group.

Synthetic Pathways

Three primary synthetic routes are proposed for the laboratory-scale and potential industrial production of this compound:

-

Nucleophilic Aromatic Substitution: This is a straightforward method for forming the phenoxy ether bond. The synthesis would typically start with 2-fluorophenol and a suitable pentyl derivative bearing a leaving group and a protected amine.

-

Reductive Amination: This approach is ideal for introducing the n-butylamine group. It involves the reaction of 5-(2-fluorophenoxy)pentanal with n-butylamine in the presence of a reducing agent.

-

Hydroamination: For larger-scale synthesis, hydroamination presents a more atom-economical approach. This method would involve the direct addition of an amine to a double bond, although it might require more specialized catalytic systems.

Below is a generalized workflow for the synthesis of this compound.

N-butyl-5-(2-fluorophenoxy)pentan-1-amine: An Inquiry into its Role as a Dopamine Receptor Ligand

Disclaimer: Upon a thorough review of publicly available scientific literature and chemical databases, it has been determined that there is currently no published data on the pharmacological activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine as a dopamine receptor ligand. While the existence of this chemical compound is noted, its interaction with dopamine receptors, including binding affinity, selectivity, and functional agonism or antagonism, has not been characterized in the public domain.

This guide, therefore, serves to outline the general methodologies and theoretical frameworks that would be employed in the investigation of a novel compound like this compound for its potential as a dopamine receptor ligand. The subsequent sections will detail the standard experimental protocols and data analysis workflows used in the field of neuropharmacology and drug discovery for such a purpose.

Section 1: Theoretical Framework and Rationale for Investigation

The dopaminergic system is a critical neurotransmitter system implicated in a wide array of physiological and pathological processes, including motor control, motivation, reward, and cognition. Dopamine receptors, which are members of the G-protein coupled receptor (GPCR) superfamily, are primary targets for the therapeutic intervention of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.

The structure of this compound, featuring a flexible pentylamine chain, a terminal n-butyl group, and a fluorinated phenoxy moiety, suggests its potential to interact with the orthosteric or allosteric binding sites of dopamine receptors. The 2-fluorophenoxy group, in particular, could engage in specific interactions within the receptor's binding pocket, potentially conferring selectivity for certain dopamine receptor subtypes (D1-like vs. D2-like). The investigation of this and similar molecules is a rational approach in the ongoing search for novel and selective dopamine receptor modulators.

Section 2: Standard Experimental Protocols for Characterization

The characterization of a novel compound's activity at dopamine receptors involves a hierarchical series of in vitro and in vivo experiments.

2.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the receptor of interest by the unlabeled test compound.

Detailed Methodology:

-

Membrane Preparation: Clonal cell lines (e.g., HEK293, CHO) stably expressing a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.

-

Assay Conditions: The assay is typically performed in 96-well plates. Each well contains the receptor-expressing membranes, a fixed concentration of the radioligand (e.g., [³H]SCH23390 for D1-like receptors, [³H]Spiperone or [³H]Raclopride for D2-like receptors), and varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a conceptual workflow for a radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

2.2. Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).

Detailed Methodology for a cAMP Assay (for D1-like and D2-like receptors):

-

Cell Culture: Cells expressing the dopamine receptor of interest are seeded in 96-well plates and grown to a suitable confluency.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound. To test for antagonist activity, the cells are co-incubated with the test compound and a known dopamine receptor agonist (e.g., dopamine or quinpirole).

-

cAMP Accumulation: For D1-like receptors (which couple to Gs and increase cAMP), adenylyl cyclase is stimulated (e.g., with forskolin), and the accumulation of cyclic adenosine monophosphate (cAMP) is measured. For D2-like receptors (which couple to Gi and decrease cAMP), the inhibition of forskolin-stimulated cAMP accumulation is measured.

-

Detection: The intracellular cAMP levels are quantified using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: The data are plotted as a concentration-response curve. For agonists, the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined. For antagonists, the IC50 (concentration that inhibits 50% of the agonist response) is calculated, which can be used to determine the Kb (dissociation constant of the antagonist).

The signaling pathway for a D1 receptor agonist is depicted below.

Caption: D1 Receptor Agonist Signaling Pathway.

Section 3: Data Presentation and Interpretation

Should experimental data for this compound become available, it would be summarized in tables for clear comparison.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| D1 | TBD |

| D2 | TBD |

| D3 | TBD |

| D4 | TBD |

| D5 | TBD |

| TBD: To be determined |

Table 2: Hypothetical Functional Activity Profile of this compound at Human Dopamine Receptors

| Receptor Subtype | Functional Assay | EC50/IC50 (nM) | Emax (%) |

| D1 | cAMP Accumulation | TBD | TBD |

| D2 | cAMP Inhibition | TBD | TBD |

| TBD: To be determined |

Conclusion

While this compound is an intriguing molecule from a medicinal chemistry perspective, its role as a dopamine receptor ligand remains to be elucidated. The experimental protocols and frameworks outlined in this document provide a roadmap for the systematic investigation of its pharmacological properties. Future research in this area will be crucial to determine if this compound holds any therapeutic potential for the treatment of dopamine-related CNS disorders. Researchers are encouraged to pursue these investigations to fill the current knowledge gap.

A Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine as a Potential PET Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and pathological processes. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. This document outlines a comprehensive technical guide for the evaluation of a novel compound, N-butyl-5-(2-fluorophenoxy)pentan-1-amine, as a potential PET imaging agent. While direct studies on the radiolabeled form of this specific molecule are not yet prevalent in published literature, this guide provides a detailed roadmap for its synthesis, radiolabeling, and preclinical evaluation based on established methodologies for similar PET tracers. The structural motifs of this compound, specifically the fluorophenoxy group and the n-butylamine chain, suggest its potential as a tracer for neuroreceptors or transporters. This guide will serve as a foundational document for researchers seeking to explore its utility in molecular imaging.

Introduction and Rationale

The this compound molecule possesses key structural features that make it an attractive candidate for a PET radiotracer. The presence of a fluorine atom allows for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F), which has favorable decay characteristics (t½ = 109.8 min) for PET imaging. The lipophilic nature of the fluorophenoxy and butyl groups suggests potential for crossing the blood-brain barrier, making it a candidate for imaging targets within the central nervous system (CNS). The amine group could serve as a key interaction point with various receptors or transporters.

This guide details the proposed synthetic and radiolabeling strategies, along with a comprehensive plan for in vitro and in vivo evaluation to determine its potential as a viable PET imaging agent.

Synthesis and Radiolabeling

The synthesis of the non-radioactive standard and the precursor for radiolabeling, followed by the radiosynthesis of the ¹⁸F-labeled tracer, are critical first steps.

Synthesis of this compound and Precursor

The synthesis can be approached through several established chemical reactions. One potential route involves a two-step process:

-

Williamson Ether Synthesis: Reaction of 2-fluorophenol with a dihaloalkane (e.g., 1,5-dibromopentane) under basic conditions to form 1-(5-bromopentoxy)-2-fluorobenzene.

-

Nucleophilic Substitution: Subsequent reaction of the resulting haloalkane with n-butylamine to yield the final product, this compound.[1]

For the purpose of radiolabeling, a suitable precursor is required. A common strategy for introducing ¹⁸F is through nucleophilic substitution of a leaving group. Therefore, a precursor such as N-butyl-5-(2-hydroxyphenoxy)pentan-1-amine or a derivative with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) ortho to the hydroxyl group would be synthesized.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-(5-bromopentoxy)-2-fluorobenzene.

-

To a solution of 2-fluorophenol (1 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,5-dibromopentane (1.2 eq) and heat the reaction mixture to reflux for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter the solid, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound.

-

Dissolve 1-(5-bromopentoxy)-2-fluorobenzene (1 eq) in a solvent like acetonitrile.

-

Add n-butylamine (3 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the mixture in a sealed vessel at 80-100 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and remove the solvent in vacuo.

-

Purify the final compound by column chromatography.

-

Radiolabeling with Fluorine-18

The introduction of ¹⁸F will be achieved via nucleophilic substitution on a suitable precursor.

Experimental Protocol: Radiosynthesis of [¹⁸F]this compound

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Azeotropic Drying: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin, eluted with a solution of potassium carbonate and Kryptofix 2.2.2. (K₂₂₂), and dried by azeotropic distillation with acetonitrile.

-

Nucleophilic Fluorination: The dried K[¹⁸F]/K₂₂₂ complex is reacted with the tosylate or nosylate precursor (2-5 mg) in a suitable solvent (e.g., DMSO or acetonitrile) at a high temperature (100-150 °C) for 10-15 minutes.[2]

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]this compound.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Diagram of the Proposed Radiolabeling Workflow

Caption: Proposed workflow for the radiosynthesis and quality control of [¹⁸F]this compound.

In Vitro Evaluation

Prior to in vivo studies, a series of in vitro experiments are necessary to characterize the binding properties of the compound.

Binding Affinity and Selectivity

Assuming a potential CNS target, binding affinity (Ki) and selectivity against a panel of relevant receptors and transporters should be determined through competitive radioligand binding assays.

Experimental Protocol: In Vitro Binding Assay

-

Tissue Preparation: Homogenates of target-rich tissues (e.g., specific brain regions) or cell lines expressing the target of interest are prepared.

-

Competitive Binding: The tissue homogenates are incubated with a known radioligand for the target receptor and varying concentrations of the non-radioactive this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Autoradiography

In vitro autoradiography on tissue sections can provide information on the regional distribution of binding sites.

Lipophilicity

The octanol-water partition coefficient (LogP) will be determined to estimate the compound's ability to cross the blood-brain barrier.

In Vivo Evaluation

In vivo studies in animal models are essential to assess the pharmacokinetics, biodistribution, and imaging characteristics of the radiotracer.

Biodistribution Studies

Ex vivo biodistribution studies in rodents (e.g., mice or rats) will be performed to quantify the uptake of the radiotracer in various organs and tissues at different time points post-injection.

Experimental Protocol: Rodent Biodistribution

-

Injection: A cohort of animals is injected intravenously with a known amount of [¹⁸F]this compound.

-

Euthanasia and Dissection: At predefined time points (e.g., 2, 5, 15, 30, 60, and 120 minutes), animals are euthanized, and major organs and tissues are dissected.

-

Measurement and Calculation: The radioactivity in each tissue sample is measured using a gamma counter and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

PET Imaging

Dynamic PET imaging studies in non-human primates or rodents will be conducted to visualize the in vivo distribution and kinetics of the tracer in the brain and other organs.

Experimental Protocol: Small Animal PET Imaging

-

Animal Preparation: The animal is anesthetized and positioned in the PET scanner.

-

Tracer Administration: A bolus of the radiotracer is administered intravenously.

-

Dynamic Scanning: Dynamic PET data are acquired for 60-90 minutes.

-

Image Reconstruction and Analysis: The PET data are reconstructed, and time-activity curves (TACs) for different brain regions are generated. Kinetic modeling can be applied to the TACs to estimate binding parameters.

-

Blocking Studies: To demonstrate target-specific binding, a separate group of animals is pre-treated with a known ligand for the hypothesized target before radiotracer injection. A significant reduction in tracer uptake in target regions would indicate specific binding.

Hypothetical Data Presentation

The following tables present hypothetical data that would be generated from the proposed experiments.

Table 1: Hypothetical In Vitro Binding Affinity and Lipophilicity

| Parameter | Value |

| Binding Affinity (Ki) for Target X | 5.2 nM |

| Selectivity (Ki, nM) vs. Target Y | > 1000 nM |

| Selectivity (Ki, nM) vs. Target Z | > 1000 nM |

| LogP | 2.8 |

Table 2: Hypothetical Biodistribution Data in Mice (%ID/g at 30 min post-injection)

| Organ | Mean %ID/g | Std. Dev. |

| Brain | 1.5 | 0.2 |

| Heart | 2.1 | 0.3 |

| Lungs | 1.8 | 0.2 |

| Liver | 4.5 | 0.6 |

| Kidneys | 3.2 | 0.4 |

| Muscle | 0.8 | 0.1 |

| Bone | 0.5 | 0.1 |

Proposed Signaling Pathway and Mechanism of Action

Based on its structure, a hypothetical target for this compound could be a monoamine transporter or a G-protein coupled receptor (GPCR) in the CNS. The following diagram illustrates a hypothetical interaction with a GPCR.

Diagram of a Hypothetical GPCR Signaling Pathway

Caption: Hypothetical signaling pathway initiated by the binding of the tracer to a G-protein coupled receptor (GPCR).

Conclusion

This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential PET imaging agent. The proposed synthesis, radiolabeling, and evaluation protocols are based on well-established methodologies in the field of radiopharmaceutical sciences. Successful completion of these studies would provide the necessary data to determine the feasibility of this compound as a novel tool for molecular imaging, potentially enabling new insights into the pathophysiology of various diseases.

References

Methodological & Application

Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is accomplished via a robust three-step sequence commencing with a Williamson ether synthesis to couple 2-fluorophenol with ethyl 5-bromopentanoate. The resulting ester intermediate subsequently undergoes aminolysis with n-butylamine to form the corresponding amide. The final step involves the reduction of the amide to the target primary amine. This protocol includes comprehensive methodologies, tabulated data for reagents and expected outcomes, and a visual representation of the synthetic workflow.

Introduction

This compound and its analogs are of significant interest in pharmaceutical research due to the presence of the fluorophenoxy and flexible alkylamine moieties, which can influence receptor binding, metabolic stability, and pharmacokinetic properties. The synthetic route outlined herein is a common and adaptable method for the preparation of such compounds.

Overall Synthesis Workflow

The synthesis of this compound is achieved through the following three-step process:

-

Step 1: Williamson Ether Synthesis - Formation of ethyl 5-(2-fluorophenoxy)pentanoate.

-

Step 2: Amide Formation - Conversion of the ester to N-butyl-5-(2-fluorophenoxy)pentanamide.

-

Step 3: Amide Reduction - Reduction of the amide to the final product, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-fluorophenoxy)pentanoate

This step involves the formation of an ether linkage between 2-fluorophenol and ethyl 5-bromopentanoate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Fluorophenol | 112.11 | 5.61 g | 50.0 |

| Ethyl 5-bromopentanoate | 211.08 | 11.61 g | 55.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 10.37 g | 75.0 |

| Acetone | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol, ethyl 5-bromopentanoate, potassium carbonate, and acetone.

-

Heat the mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-(2-fluorophenoxy)pentanoate as a colorless oil.

Expected Yield: 80-90%

Step 2: Synthesis of N-butyl-5-(2-fluorophenoxy)pentanamide

This step involves the aminolysis of the ester intermediate with n-butylamine to form the corresponding amide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 5-(2-fluorophenoxy)pentanoate | 240.27 | 9.61 g | 40.0 |

| n-Butylamine | 73.14 | 4.39 g (6.0 mL) | 60.0 |

| Methanol | - | 50 mL | - |

Procedure:

-

In a sealed tube or a pressure vessel, dissolve ethyl 5-(2-fluorophenoxy)pentanoate in methanol.

-

Add n-butylamine to the solution.

-

Seal the vessel and heat the mixture at 80-100 °C for 24-48 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess n-butylamine.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-butyl-5-(2-fluorophenoxy)pentanamide, which can be used in the next step without further purification or can be purified by crystallization or column chromatography.

Expected Yield: 75-85%

Step 3: Synthesis of this compound

The final step is the reduction of the amide to the target primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-butyl-5-(2-fluorophenoxy)pentanamide | 267.35 | 7.00 g | 26.2 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.00 g | 52.6 |

| Anhydrous tetrahydrofuran (THF) | - | 150 mL | - |

| Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) | - | q.s. | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride and anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-butyl-5-(2-fluorophenoxy)pentanamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (2 mL), 15% aqueous NaOH (2 mL), and water (6 mL).

-

Stir the resulting mixture at room temperature for 1 hour, then filter the white precipitate of aluminum salts and wash it with THF.

-

Combine the filtrate and the washings, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound as a colorless oil.

Expected Yield: 85-95%

Logical Diagram of the Reduction Step

Caption: Workflow for the reduction of the amide to the final amine product.

Summary of Quantitative Data

| Step | Product | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Purity |

| 1 | Ethyl 5-(2-fluorophenoxy)pentanoate | 2-Fluorophenol | 240.27 | 80-90 | >95% |

| 2 | N-butyl-5-(2-fluorophenoxy)pentanamide | Ethyl 5-(2-fluorophenoxy)pentanoate | 267.35 | 75-85 | >95% |

| 3 | This compound | N-butyl-5-(2-fluorophenoxy)pentanamide | 253.36 | 85-95 | >98% |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere (nitrogen or argon).

-

The quenching of LiAlH₄ is a highly exothermic process and should be performed slowly and with adequate cooling.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine

**Abstract

These application notes provide a detailed, step-by-step protocol for the laboratory-scale synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. This compound and its analogs are of interest to researchers in medicinal chemistry, particularly for the development of novel central nervous system agents[1]. The synthesis is a multi-step process involving the protection of an amino alcohol, a Williamson ether synthesis to form the phenoxy ether linkage, and a final reductive amination to install the N-butyl group. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is accomplished through a four-step sequence. The general synthetic pathway begins with the protection of the primary amine of 5-amino-1-pentanol. This is followed by the formation of the aryl ether bond via a Williamson ether synthesis. The subsequent step involves the deprotection of the amine, which is then alkylated using reductive amination to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride (NaH) is highly reactive with water and should be handled with extreme care.

Step 1: Synthesis of tert-butyl (5-hydroxypentyl)carbamate (Intermediate 1)

This step involves the protection of the primary amine of 5-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O).

Methodology:

-

Dissolve 5-amino-1-pentanol (10.0 g, 96.9 mmol) in 150 mL of dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (14.9 mL, 106.6 mmol) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (23.3 g, 106.6 mmol) in 50 mL of DCM to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product is purified by column chromatography (Silica gel, 30% Ethyl Acetate in Hexane) to yield a colorless oil.

Step 2: Synthesis of tert-butyl (5-(2-fluorophenoxy)pentyl)carbamate (Intermediate 2)

The 2-fluorophenoxy group is introduced via a Williamson ether synthesis, a common method for forming ether linkages[2].

Methodology:

-

In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 g, 62.5 mmol) to 100 mL of anhydrous Dimethylformamide (DMF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 2-fluorophenol (5.6 g, 50.0 mmol) in 20 mL of anhydrous DMF. Stir for 30 minutes at 0 °C.

-

Add a solution of Intermediate 1 (10.2 g, 50.0 mmol) in 30 mL of anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 16 hours.

-

Cool the mixture to room temperature and carefully quench the reaction by slowly adding 50 mL of cold water.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude material by column chromatography (Silica gel, 15% Ethyl Acetate in Hexane) to obtain a pale yellow oil.

Step 3: Synthesis of 5-(2-fluorophenoxy)pentan-1-amine (Intermediate 3)

The Boc protecting group is removed under acidic conditions to yield the free primary amine.

Methodology:

-

Dissolve Intermediate 2 (12.0 g, 40.4 mmol) in 100 mL of DCM in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (TFA, 30 mL) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in 100 mL of DCM and wash with 100 mL of saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as an oil, which is used in the next step without further purification.

Step 4: Synthesis of this compound (Final Product)

The final step involves the N-alkylation of the primary amine via reductive amination[2].

Caption: Workflow for the final reductive amination step.

Methodology:

-

Dissolve Intermediate 3 (7.0 g, 35.5 mmol) in 150 mL of 1,2-dichloroethane (DCE).

-

Add butyraldehyde (2.8 g, 39.1 mmol) to the solution.

-

Stir the mixture for 30 minutes at room temperature to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 9.0 g, 42.6 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (Silica gel, gradient of 2% to 10% Methanol in DCM) to afford this compound as a clear oil.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

| Step | Intermediate/Product | Starting Mass (g) | Molar Eq. | Product Mass (g) | Yield (%) | Purity (NMR) |

| 1 | tert-butyl (5-hydroxypentyl)carbamate | 10.0 | 1.0 | 18.5 | 93 | >98% |

| 2 | tert-butyl (5-(2-fluorophenoxy)pentyl)carbamate | 10.2 | 1.0 | 12.8 | 86 | >97% |

| 3 | 5-(2-fluorophenoxy)pentan-1-amine | 12.0 | 1.0 | 7.5 | 94 (crude) | ~95% |

| 4 | This compound | 7.0 | 1.0 | 7.1 | 80 | >99% |

Conclusion

This document outlines a reliable and reproducible four-step synthesis for this compound with an overall yield of approximately 63%. The methodologies employed, including amine protection, Williamson ether synthesis, and reductive amination, are standard procedures in organic synthesis[2]. The provided protocols and data tables can serve as a valuable resource for researchers engaged in the synthesis of novel phenoxy-amine compounds for pharmaceutical and materials science applications. Further optimization of reaction conditions may lead to improved yields and reduced purification requirements.

References

N-butyl-5-(2-fluorophenoxy)pentan-1-amine purification by column chromatography

An Application Note on the Purification of N-butyl-5-(2-fluorophenoxy)pentan-1-amine by Column Chromatography

For researchers, scientists, and professionals involved in drug development, the purification of synthetic intermediates is a critical step. This document provides detailed protocols for the purification of this compound using column chromatography. Given the basic nature of the amine functional group, which can lead to challenges such as peak tailing and irreversible adsorption on standard silica gel, this note explores multiple purification strategies.[1][2] These include normal-phase chromatography with a modified mobile phase, the use of an amine-functionalized stationary phase, and reversed-phase chromatography.

Overview of Purification Strategies

The primary challenge in the purification of organic amines via column chromatography is the interaction between the basic amine and the acidic silanol groups of a standard silica stationary phase.[1] This can be addressed by several methods:

-

Normal-Phase Chromatography with a Basic Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[2]

-

Amine-Functionalized Stationary Phase: Employing a stationary phase where the silica surface is functionalized with amine groups can effectively shield the analyte from the acidic silanols, resulting in a more efficient separation with standard non-polar mobile phases.[1]

-

Reversed-Phase Chromatography: This technique utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. For basic compounds, adjusting the mobile phase to a slightly alkaline pH can ensure the amine is in its neutral, free-base form, which can enhance retention and improve separation.[2][3]

Figure 1: Decision tree for selecting a purification strategy.

Experimental Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Normal-Phase Chromatography with a Basic Modifier

This protocol is suitable for standard laboratory setups with silica gel.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)[4]

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (TEA)

-

Glass column

-

TLC plates (silica gel)

-

Collection tubes

-

Rotary evaporator

Methodology:

-

TLC Analysis: Develop a suitable mobile phase by testing various ratios of hexane and ethyl acetate on a TLC plate. Add 0.5-1% TEA to the mobile phase to improve the spot shape. A good solvent system should give the product an Rf value of approximately 0.2-0.3.

-

Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., Hexane:Ethyl Acetate:TEA 90:10:1). Pour the slurry into the column and allow it to pack under gravity or gentle pressure.[5]

-

Loading: Carefully load the dissolved sample onto the top of the silica bed.

-

Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.

-

Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Normal-Phase Chromatography with Amine-Functionalized Silica

This method is often more efficient and reproducible for amines.[1]

Materials:

-

Crude this compound

-

Amine-functionalized silica gel column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

TLC plates (silica gel)

-

Collection tubes

-

Rotary evaporator

Methodology:

-

TLC Analysis: Determine an appropriate mobile phase using standard silica TLC plates with a hexane/ethyl acetate gradient. The absence of a basic modifier in the column's mobile phase is a key advantage.

-

Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane or DCM.

-

Column Equilibration: Equilibrate the pre-packed amine-functionalized silica column with the chosen mobile phase.

-

Loading: Load the sample onto the column.

-

Elution: Run the column with the selected mobile phase (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor by TLC.

-

Solvent Removal: Pool the pure fractions and concentrate under reduced pressure.

Protocol 3: Reversed-Phase Chromatography

This is an excellent alternative, especially if the impurities are significantly less polar than the target compound.[3]

Materials:

-

Crude this compound

-

C18 reversed-phase silica gel column

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Ammonium hydroxide (optional, for pH adjustment)

-

Collection tubes

-

Lyophilizer or rotary evaporator

Methodology:

-

Method Development: Use analytical HPLC with a C18 column to develop a suitable gradient of acetonitrile in water. The mobile phase can be buffered or made slightly basic (pH 8-9) to ensure the amine is in its neutral form.[2]

-

Sample Preparation: Dissolve the crude material in a small volume of the mobile phase or a compatible solvent like methanol.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.

-

Loading: Inject or load the sample onto the column.

-

Elution: Elute with the developed water/acetonitrile gradient. Collect fractions based on the chromatogram from the analytical run.

-

Solvent Removal: Combine the pure fractions. Removal of the aqueous mobile phase may require lyophilization or careful evaporation.

Data Presentation

The following tables summarize typical parameters and expected results for each protocol.

Table 1: TLC Analysis